molecular formula C14H12FNO4S B6411120 5-Fluoro-3-(3-methylsulfonylaminophenyl)benzoic acid, 95% CAS No. 1261995-45-2

5-Fluoro-3-(3-methylsulfonylaminophenyl)benzoic acid, 95%

Cat. No. B6411120
CAS RN: 1261995-45-2
M. Wt: 309.31 g/mol
InChI Key: FIJSLGFQECCLSI-UHFFFAOYSA-N
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Description

5-Fluoro-3-(3-methylsulfonylaminophenyl)benzoic acid, 95% (5-Fluoro-3-MSAB) is a fluorinated benzoic acid derivative that has been used as a reagent in a variety of scientific research applications. It is a versatile compound that has been used in a wide range of fields, including organic synthesis, drug discovery, and biochemistry.

Scientific Research Applications

5-Fluoro-3-MSAB has been used as a reagent in a variety of scientific research applications. It has been used in the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and dyes. It has also been used in the synthesis of fluorinated compounds, such as fluorinated nucleosides and fluorinated polymers. In addition, 5-Fluoro-3-MSAB has been used in the synthesis of peptide-based drugs and as a reagent in drug discovery.

Mechanism of Action

The mechanism of action of 5-Fluoro-3-MSAB is not well understood. However, it is believed that the fluorine atom in 5-Fluoro-3-MSAB acts as an electron-withdrawing group, increasing the acidity of the molecule and thus increasing its reactivity. This increased reactivity has been used in a variety of scientific research applications, such as organic synthesis and drug discovery.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Fluoro-3-MSAB are not well understood. However, it is believed that the fluorine atom in 5-Fluoro-3-MSAB may have an effect on the metabolism of certain compounds, such as nucleosides, peptides, and proteins. In addition, the fluorine atom may have an effect on the enzyme activity of certain enzymes, such as cytochrome P450 enzymes.

Advantages and Limitations for Lab Experiments

5-Fluoro-3-MSAB has several advantages for use in lab experiments. It is a versatile compound that is easily synthesized and can be used in a wide range of scientific research applications. In addition, it is relatively stable and has a low toxicity. However, it is important to note that 5-Fluoro-3-MSAB is a potent reagent and should be handled with care.

Future Directions

The future directions for 5-Fluoro-3-MSAB are numerous. It has potential applications in the development of new pharmaceuticals, agrochemicals, and dyes. In addition, it could be used to develop fluorinated compounds, such as fluorinated nucleosides and fluorinated polymers. In addition, it could be used in the development of peptide-based drugs and as a reagent in drug discovery. Finally, it could be used to study the biochemical and physiological effects of fluorinated compounds on enzymes, such as cytochrome P450 enzymes.

Synthesis Methods

5-Fluoro-3-MSAB is synthesized via a two-step process starting with the reaction of 3-methylsulfonylaminobenzoic acid (MSAB) and 5-fluoro-2-iodobenzoic acid (5-Fluoro-2-IBA). In the first step, MSAB is reacted with 5-Fluoro-2-IBA in a mixture of acetonitrile and potassium carbonate to form a mono-fluoro-substituted benzoic acid. In the second step, the mono-fluoro-substituted benzoic acid is then reacted with aqueous sodium hydroxide to form 5-Fluoro-3-MSAB.

properties

IUPAC Name

3-fluoro-5-[3-(methanesulfonamido)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO4S/c1-21(19,20)16-13-4-2-3-9(8-13)10-5-11(14(17)18)7-12(15)6-10/h2-8,16H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIJSLGFQECCLSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)C2=CC(=CC(=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10692071
Record name 5-Fluoro-3'-[(methanesulfonyl)amino][1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10692071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-3-(3-methylsulfonylaminophenyl)benzoic acid

CAS RN

1261995-45-2
Record name 5-Fluoro-3'-[(methanesulfonyl)amino][1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10692071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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